molecular formula C7H3BrN4 B11879951 3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile

3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile

Cat. No.: B11879951
M. Wt: 223.03 g/mol
InChI Key: PKFZBGDBXIVYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile (CAS: 1823930-43-3) is a nitrogen-rich heterocyclic compound with the molecular formula C₇H₃BrN₄ and a molecular weight of 223.03 g/mol . It features a fused imidazo[1,2-a]pyrimidine core substituted with a bromine atom at position 3 and a nitrile group at position 2. This compound is stored under sealed, dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .

Its synthesis is achieved through metal-free tandem cyclization/bromination using α-bromoketones and 2-aminopyridine under optimized conditions involving tert-butyl hydroperoxide (TBHP) in ethyl acetate . Alternatively, electrochemical methods enable its preparation in an undivided cell without external oxidants, leveraging bromide anion oxidation at the anode . These methods emphasize green chemistry principles by avoiding transition-metal catalysts and harsh reagents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyrimidine-2-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-6-5(4-9)11-7-10-2-1-3-12(6)7/h1-3H

InChI Key

PKFZBGDBXIVYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C#N)Br

Origin of Product

United States

Biological Activity

3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by recent research findings and data.

Synthesis

The synthesis of this compound has been explored through various methods. One notable approach involves the reaction of 2-aminopyridine derivatives with α-bromoketones under mild conditions, resulting in the formation of imidazo[1,2-a]pyridine derivatives alongside the desired compound. This process typically utilizes solvents like ethyl acetate and reagents such as TBHP (tert-butyl hydroperoxide) to facilitate cyclization and bromination without the need for metal catalysts .

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Properties

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives, including this compound, possess significant antimicrobial properties. For example, modifications to the imidazo[1,2-a]pyridine core have shown enhanced activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.003 to 0.05 μM .

Anticancer Activity

Research has demonstrated that compounds within this class can inhibit cancer cell proliferation effectively. In particular, studies focusing on breast cancer cell lines (e.g., MDA-MB-231) have revealed that certain analogues exhibit potent inhibitory effects with IC50 values ranging from 0.126 μM to higher concentrations depending on structural modifications. These compounds also show selectivity towards cancer cells over normal cells, indicating a promising therapeutic window for anticancer applications .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[1,2-a]pyrimidines has been documented in various studies. Compounds have been shown to modulate leukocyte functions and reduce inflammatory responses in animal models. Specifically, imidazo[1,2-a]pyrimidines have been tested for their ability to mitigate inflammation induced by zymosan in mouse air pouch models .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A series of analogues were synthesized and evaluated against Mtb. The most active compounds demonstrated a strong correlation between structural features and biological activity, emphasizing the importance of substituent variations on the pyridine ring .
  • Anticancer Evaluation : In vitro studies have shown that certain derivatives significantly inhibit the growth of triple-negative breast cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Anti-inflammatory Response : Research involving murine models has indicated that imidazo[1,2-a]pyrimidines can effectively reduce markers of inflammation, suggesting potential use in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity IC50/MIC Values Cell Lines/Organisms Tested Reference
AntimicrobialMIC: 0.003 - 0.05 μMMycobacterium tuberculosis
AnticancerIC50: 0.126 μMMDA-MB-231 (breast cancer)
Anti-inflammatoryNot specifiedMouse air pouch model

Scientific Research Applications

Biological Activities

3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile exhibits significant biological activities, particularly as a potential therapeutic agent in cancer treatment. Its structural similarity to other biologically active compounds positions it as a candidate for further exploration in drug development.

Case Studies

  • Inhibition of Ubiquitin-Specific Protease 28 (USP28)
    • A study demonstrated that derivatives of imidazo[1,2-a]pyrimidine compounds, including 3-bromo derivatives, could inhibit USP28, a deubiquitinating enzyme implicated in cancer progression. The compound showed promising inhibitory activity with an IC50 value indicating potent efficacy against cancer cell lines .
  • Anticancer Properties
    • Research has highlighted the anticancer properties of imidazo[1,2-a]pyrimidines, suggesting that 3-bromo derivatives may induce apoptosis in cancer cells. This activity is believed to stem from their ability to interfere with cellular signaling pathways critical for tumor growth .

Applications in Medicinal Chemistry

The compound's applications extend beyond anticancer activity. Its potential roles include:

  • Antiviral Agents : Investigations into the antiviral properties of related compounds suggest that modifications to the imidazo[1,2-a]pyrimidine structure may yield effective antiviral agents.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens.

Material Science Applications

In addition to biological applications, this compound has been explored for its utility in material science:

  • Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Fluorescent Materials : Its unique structure allows for potential applications in the development of fluorescent materials used in sensors and imaging technologies.

Comparison with Similar Compounds

Key Differences:

  • Reactivity : Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to chlorine, making the bromo derivative more suitable for crystal engineering .
  • Stability : The chloro analogue exhibits greater stability (stored at room temperature) due to reduced susceptibility to hydrolysis compared to bromo derivatives .

Functional Group Variations

Compound Name Functional Groups Molecular Formula Key Synthetic Routes Applications References
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Br at C3, ester at C2 C₉H₈BrN₃O₂ Esterification of precursor carboxylic acid Prodrug design; cross-coupling reactions
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate Br at C3, ester at C7 C₉H₈BrN₃O₂ Positional isomerism during synthesis Altered electronic properties for medicinal chemistry

Key Differences:

  • Electronic Effects : The nitrile group in this compound withdraws electrons, enhancing electrophilicity at C3 for nucleophilic substitutions. In contrast, ester groups in carboxylate derivatives facilitate hydrolysis or transesterification .
  • Positional Isomerism : Substituent placement (e.g., C2 vs. C7) modulates π-stacking and hydrogen-bonding interactions, impacting solid-state packing and solubility .

Structural Analogues with Extended Cores

Compound Name Core Structure Molecular Formula Synthesis Complexity Applications References
2-(4-Bromophenylamino)-4,6,9,9a-tetrahydro-4-imino-8-(4-nitrophenyl)-6-phenyl-1H-pyrimido[1,2-a]pyrimidine-3-carbonitrile Fused pyrimido-pyrimidine core C₂₆H₂₁N₇O₂ Multi-step synthesis with nitro and phenyl groups Potential kinase inhibition; high molecular complexity

Key Differences:

  • Complexity : The extended pyrimido-pyrimidine core introduces steric hindrance and hydrogen-bonding sites, enhancing biological activity but complicating synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, nitromethylene intermediates, and aromatic aldehydes. For example, 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole can react with malononitrile and aldehydes in a one-pot procedure to yield imidazo[1,2-a]pyrimidine derivatives . Optimization includes using polar aprotic solvents (e.g., DMF), maintaining temperatures between 80–100°C, and avoiding tedious purification by leveraging in situ precipitation . Yields exceeding 85% are achievable with stoichiometric control of bromine sources (e.g., 4-bromophenyl aldehydes) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be interpreted?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Confirms nitrile (CN) stretches at ~2200 cm⁻¹ and NH₂/NH groups at 3278–3460 cm⁻¹ .
  • ¹H NMR : Identifies aromatic protons (δ 7.09–7.76 ppm) and NH signals (δ 12.96 ppm) .
  • TOF-MS : Validates molecular weight (e.g., [M+H]⁺ peaks).
    Discrepancies in data may arise from impurities or tautomerism. Cross-validate with HPLC purity assays and compare with literature NMR shifts for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound derivatives under varying catalytic conditions?

  • Methodological Answer : Yield inconsistencies often stem from competing side reactions (e.g., dehalogenation or dimerization). Systematic screening of catalysts (e.g., Lewis acids like ZnCl₂) and solvents (e.g., acetonitrile vs. ethanol) is critical. For example, using DMF as a solvent minimizes side products due to its high polarity stabilizing intermediates . Kinetic studies (e.g., time-resolved NMR) can identify optimal reaction durations to halt before side reactions dominate .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions, and how do these predictions align with experimental results?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution at the bromine-substituted carbon. Fukui indices predict electrophilic sites, guiding substitution patterns. Experimental validation via X-ray crystallography (e.g., C–Br bond lengths) and kinetic isotope effects can confirm computational predictions .

Q. What in vitro assays are recommended for evaluating the antimicrobial activity of this compound derivatives, and how should contradictory bioactivity data across studies be addressed?

  • Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Contradictions may arise from assay conditions (e.g., broth vs. agar dilution). Normalize data using positive controls (e.g., ciprofloxacin) and validate via time-kill curves. Molecular docking (e.g., with E. coli DNA gyrase) can rationalize structure-activity relationships .

Q. How does the position of the bromine substituent in imidazo[1,2-a]pyrimidine derivatives influence their reactivity in cross-coupling reactions, and what analytical methods validate the regiochemical outcomes?

  • Methodological Answer : Bromine at the 3-position (vs. 6- or 8-positions) enhances electrophilicity in Suzuki-Miyaura couplings due to resonance effects. Regioselectivity is confirmed via NOESY NMR (to detect spatial proximity of substituents) and X-ray diffraction. For example, 6-bromo derivatives exhibit distinct coupling efficiencies with aryl boronic acids compared to 3-bromo isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.